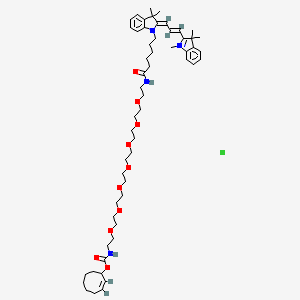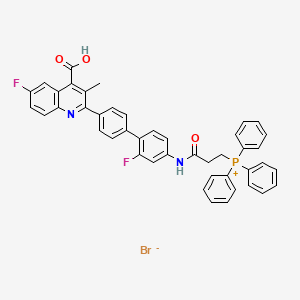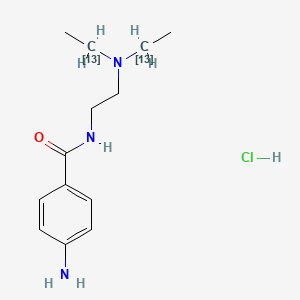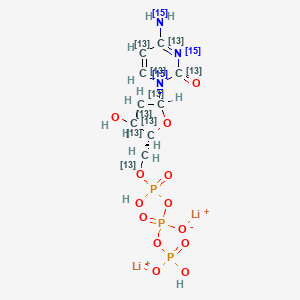
Deoxycytidine triphosphate-13C9,15N3 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is a nucleoside triphosphate that is labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and has applications in various scientific research fields, including real-time PCR, cDNA synthesis, and DNA sequencing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxycytidine triphosphate-13C9,15N3 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxycytidine triphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of Deoxycytidine triphosphate-13C9,15N3 (dilithium) is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The production process includes the use of advanced chromatography techniques for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Deoxycytidine triphosphate-13C9,15N3 (dilithium) primarily undergoes reactions related to DNA synthesis. These include:
Polymerization: Incorporation into DNA strands during replication.
Hydrolysis: Breakdown into deoxycytidine and triphosphate under acidic or enzymatic conditions
Common Reagents and Conditions
Common reagents used in reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) include DNA polymerases, nucleases, and various buffers. Reaction conditions typically involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from reactions involving Deoxycytidine triphosphate-13C9,15N3 (dilithium) are extended DNA strands and deoxycytidine monophosphate .
Scientific Research Applications
Deoxycytidine triphosphate-13C9,15N3 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving nucleic acid metabolism and synthesis.
Biology: Essential for DNA replication studies and understanding cellular processes.
Medicine: Utilized in diagnostic techniques such as real-time PCR and DNA sequencing.
Industry: Employed in the production of labeled nucleotides for research and development
Mechanism of Action
Deoxycytidine triphosphate-13C9,15N3 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled isotopes allow for the tracking and quantification of DNA synthesis processes. The molecular targets include DNA polymerases and the DNA template strand .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine triphosphate-13C10,15N5 (disodium): Another isotope-labeled nucleoside triphosphate used in DNA synthesis.
Deoxyguanosine triphosphate-13C10,15N5 (disodium): Similar in function but differs in the nucleobase component.
Thymidine triphosphate-13C10,15N2 (disodium): Used in similar applications but contains thymine instead of cytosine
Uniqueness
Deoxycytidine triphosphate-13C9,15N3 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in nucleic acid research. Its applications in real-time PCR and DNA sequencing make it a valuable tool in both basic and applied sciences .
Properties
Molecular Formula |
C9H14Li2N3O13P3 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |
InChI Key |
JYCAZSFRQWDZGU-AGHJWWNOSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH2]1[13C@@H](O[13C@@H]([13CH]1O)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2[13CH]=[13CH][13C](=[15N][13C]2=O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)

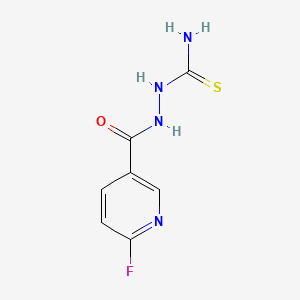

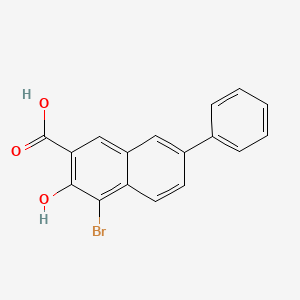
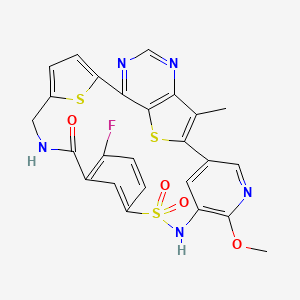
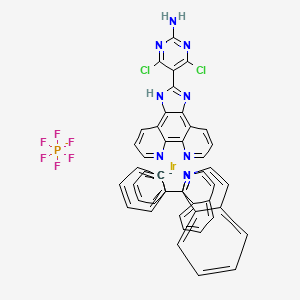
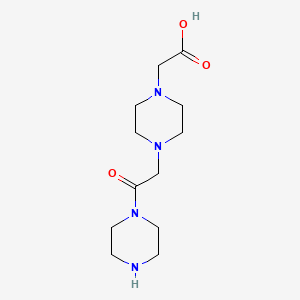
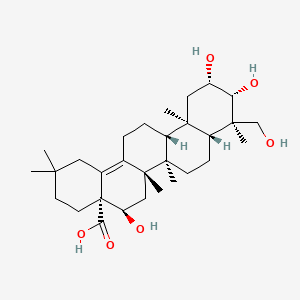

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
